6-Methylrisperidone

Overview

Description

6-Methylrisperidone is a derivative of risperidone, an atypical antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and bipolar disorder, similar to its parent compound, risperidone .

Mechanism of Action

Target of Action

6-Methylrisperidone, like its parent compound risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception .

Mode of Action

This compound acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . By binding to these receptors, it inhibits their activity, thereby reducing overactivity of central mesolimbic pathways and mesocortical pathways . This action helps to alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

It is known that the drug’s antagonistic action on d2 and 5-ht2a receptors can influence various downstream effects, including the modulation of dopamine and serotonin neurotransmission . This can lead to changes in neuronal firing rates and patterns, ultimately affecting behavior and cognition .

Pharmacokinetics

Risperidone, from which this compound is derived, is metabolized primarily by the enzyme cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The pharmacokinetics of risperidone and its metabolites can be influenced by the activity of CYP2D6, which can vary among individuals due to genetic polymorphisms . This can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic and serotonergic neurotransmission . By reducing the overactivity of these pathways, this compound can help to normalize neuronal activity and alleviate symptoms of mental health disorders .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of this compound, although specific studies on this topic are lacking. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations (such as CYP2D6 polymorphisms) can influence drug metabolism and response

Biochemical Analysis

Biochemical Properties

6-Methylrisperidone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an antagonist to dopamine D2 and serotonin 5-HT2A receptors . These interactions are crucial for its antipsychotic effects. The compound’s binding to these receptors inhibits the overactivity of dopaminergic and serotonergic pathways, which are often implicated in psychiatric disorders .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of dopamine and serotonin receptors, leading to changes in intracellular signaling cascades . This modulation affects gene expression patterns and can alter cellular metabolism, particularly in neurons. The compound’s impact on these pathways is essential for its therapeutic effects in treating psychiatric conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2 and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound reduces the overactivity of dopaminergic and serotonergic pathways . This inhibition leads to decreased neurotransmitter release and altered neuronal signaling. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can impact cellular processes . Long-term exposure to the compound may lead to adaptive changes in cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter activity without causing significant adverse effects . Higher doses can lead to toxic effects, including metabolic disturbances and altered glucose metabolism . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 . The compound is converted into its active metabolite, 9-hydroxyrisperidone, which retains similar pharmacological properties . The metabolic pathways of this compound involve various enzymes and cofactors that influence its bioavailability and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are essential for its localization and accumulation in target tissues, particularly the brain .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and can be transported to the nucleus, where it may affect gene expression . Post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its therapeutic effects .

Preparation Methods

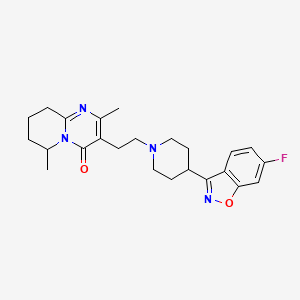

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylrisperidone involves the condensation of two intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole and 3-(2-chloroethyl)-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction is typically carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium carbonate or potassium carbonate with a catalytic amount of potassium iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving recrystallization from an alcohol solvent to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylrisperidone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylrisperidone has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new antipsychotic drugs.

Biology: Studied for its effects on neurotransmitter receptors and pathways in the brain.

Industry: Utilized in the production of pharmaceutical formulations for long-acting injectable antipsychotics.

Comparison with Similar Compounds

Risperidone: The parent compound, used widely in the treatment of schizophrenia and bipolar disorder.

Paliperidone: The primary active metabolite of risperidone, with similar pharmacological properties.

Other Analogues: Compounds like 9-hydroxyrisperidone and other derivatives with modifications in the chemical structure.

Uniqueness: 6-Methylrisperidone is unique due to its specific methylation at the 6-position, which may confer different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other analogues .

Properties

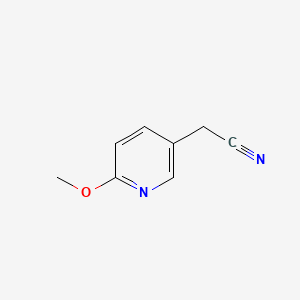

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYZXUJCZWNPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-28-5 | |

| Record name | 6-Methylrisperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLRISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![IPP, [1-14C]](/img/new.no-structure.jpg)

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)